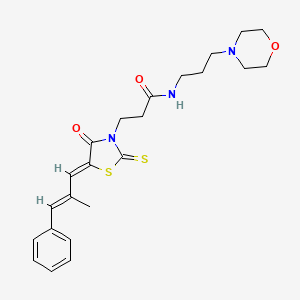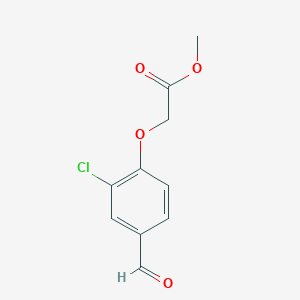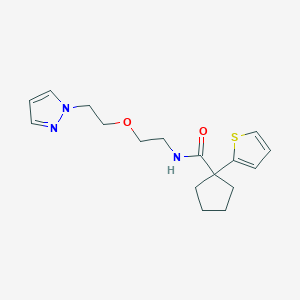
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is part of a class of chemicals that includes various pyrazole and thiophene derivatives, which are of significant interest due to their diverse chemical and biological properties. Such compounds have been synthesized and studied for their potential in various applications, excluding drug use and dosage or drug side effects, focusing on their fundamental chemical characteristics and reactivities.
Synthesis Analysis
The synthesis of related compounds typically involves condensation reactions under basic conditions, leading to high yields and specific structural formations. For example, 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide was synthesized from 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide in boiling ethanol, demonstrating the effectiveness of condensation reactions in constructing complex molecules involving pyrazole and thiophene units (Kariuki et al., 2022).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and characterization of novel pyrazole derivatives, which include detailed molecular modeling and potential as anti-tumor agents, were discussed. These compounds showed significant effects against mouse tumor model cancer cell lines and two human cancer cell lines of Colon cancer (HCT-29) and Breast cancer (MCF-7) with docking studies (Nassar et al., 2015).
Another study focused on the synthesis, characterization, and cytotoxicity of new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives, showing in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).
Anticancer Applications
Research on N-ethoxycarbonylpyrene- and perylene thioamides as building blocks for synthesizing efficient color-tunable 4-hydroxythiazole-based fluorophores discussed the potential for creating fluorescent dyes with applications in bioimaging and as molecular probes, highlighting their fluorescence properties and efficiency (Witalewska et al., 2019).
A study on the design, synthesis, cytotoxicity, HuTopoIIα inhibitory activity, and molecular docking studies of pyrazole derivatives as potential anticancer agents revealed that some compounds exhibited superior cytotoxicity and topoisomerase IIα inhibitory activity, suggesting their potential as anticancer agents (Alam et al., 2016).
Antimicrobial and Antioxidant Studies
The synthesis and antimicrobial evaluation of novel heterocyclic compounds containing a sulfonamido moiety as potential antibacterial agents were explored. The study highlighted the high antibacterial activities of some compounds, suggesting their use as antibacterial agents (Azab et al., 2013).
Another study discussed the synthesis of lignan conjugates via cyclopropanation, including antimicrobial and antioxidant studies. Some compounds showed excellent antibacterial and antifungal properties, along with profound antioxidant potential, indicating their potential therapeutic applications (Raghavendra et al., 2016).
Eigenschaften
IUPAC Name |
N-[2-(2-pyrazol-1-ylethoxy)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c21-16(17(6-1-2-7-17)15-5-3-14-23-15)18-9-12-22-13-11-20-10-4-8-19-20/h3-5,8,10,14H,1-2,6-7,9,11-13H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOILLNXKXMVLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCCOCCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(5,6-dichloropyridin-3-yl)sulfonyl]-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2496038.png)


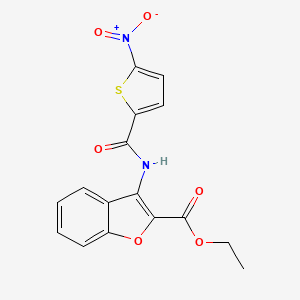
![{[(4-Methylphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate](/img/structure/B2496043.png)
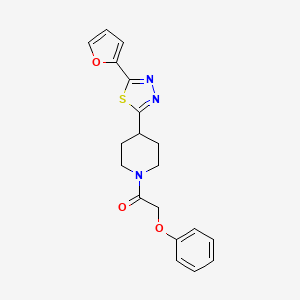
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2496047.png)
![N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2496048.png)
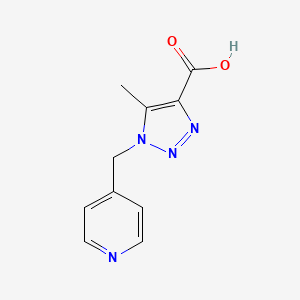

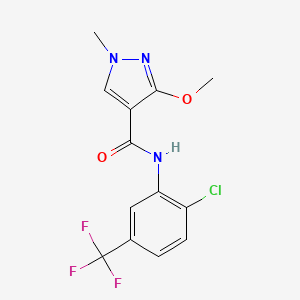
![8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione](/img/structure/B2496056.png)
